
2-Methyl-4-octanol
Overview
Description
2-Methyl-4-octanol (C₉H₂₀O; molecular weight: 144.25 g/mol) is a secondary aliphatic alcohol with a hydroxyl group at the fourth carbon and a methyl branch at the second carbon . This structural configuration confers unique physicochemical properties, including a boiling point and solubility profile distinct from linear alcohols. It is synthesized via methods such as hydroboration-oxidation of alkenes or enantioselective routes starting from D-mannitol, achieving high enantiomeric excess (99.5%) for the biologically active (S)-enantiomer . Its applications span industrial solvents, fragrance formulations, and agrochemicals, but it is most notable as a male-specific aggregation pheromone in sugarcane weevils (Sphenophorus levis), where the (S)-enantiomer elicits aggregation behavior .
Preparation Methods
Preparation Methods of 2-Methyl-4-octanol
Two principal methods have been documented for the preparation of this compound:
Hydrogenation and Reduction of 2-Methyl-4-octanal
One straightforward synthetic route involves the hydrogenation or reduction of the corresponding aldehyde, 2-methyl-4-octanal. This method typically uses catalytic hydrogenation or chemical reducing agents to convert the aldehyde functional group into the alcohol group, yielding this compound. This approach is classical and relies on the availability of the aldehyde precursor.
Reaction:
2-Methyl-4-octanal + H2 (or reducing agent) → this compound-
- Direct conversion with relatively simple reaction conditions.
- Potentially high yields depending on catalyst and conditions.
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- Requires preparation or availability of 2-methyl-4-octanal.
- Control of stereochemistry may be limited without chiral catalysts or auxiliaries.
This method is referenced in chemical databases and preparative chemistry resources.
Stereoselective Synthesis Starting from D-Mannitol via (R)-Glyceraldehyde Acetonide Intermediate
A more advanced and enantioselective synthetic route has been developed for the preparation of the biologically active (S)-2-methyl-4-octanol isomer, which is significant as a pheromone component in Sphenophorus levis. This method involves the following key steps:
Starting Material: D-mannitol, a readily available sugar alcohol.
Key Intermediate: (R)-Glyceraldehyde acetonide, obtained through selective oxidation and protection steps.
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- Conversion of D-mannitol to 1,2:5,6-diisopropylidene-D-mannitol via acetonide formation.
- Oxidative cleavage of the protected sugar to yield (R)-glyceraldehyde acetonide.
- Wittig reaction with propyltriphenylphosphonium bromide to elongate the carbon chain, forming a dioxolane intermediate.
- Subsequent steps lead to the formation of (S)-2-methyl-4-octanol with high enantiomeric excess.
Enantiomeric Purity: Gas chromatography analysis using chiral stationary phase columns shows an enantiomeric excess of 99.5%, indicating excellent stereochemical control.
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- Gas Chromatography (GC) with flame ionization detector (FID) and chiral columns.
- Mass Spectrometry (MS) including electron impact and chemical ionization modes.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C).
- Infrared (IR) spectroscopy.
- Optical rotation measurements.
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- Intermediate yields are generally high (e.g., 55% for the diisopropylidene derivative).
- Final product purity is ensured by chromatographic purification on silica gel.
Significance:
This method provides a stereochemically pure compound critical for biological studies and pest management applications, as the (S)-enantiomer is the biologically active form.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Dehydration Reactions
Dehydration of 2-methyl-4-octanol proceeds via E1 or E2 mechanisms depending on reaction conditions:
E1 Mechanism
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Conditions : Acidic media (e.g., 75% H₂SO₄ at 100°C) facilitate carbocation formation.
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Intermediate : A tertiary carbocation forms after protonation and water elimination.
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Products :
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Major : 2-Methyl-4-octene (via hydride shift from secondary to tertiary carbocation).
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Minor : 3-Methyl-4-octene (direct elimination without rearrangement).
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E2 Mechanism
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Conditions : Mild bases (e.g., POCl₃ in pyridine) promote concerted elimination.
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Stereoelectronic Control : Anti-periplanar alignment of β-hydrogen and hydroxyl group favors trans-alkene formation.
Kinetic Data for Secondary Alcohol Dehydration
Mechanism | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | Major Product Yield |
---|---|---|---|
E1 | 0.079 | 85 ± 3 | 65–70% |
E2 | 0.081 | 78 ± 2 | 80–85% |
Data adapted from hydrothermal dehydration studies of structurally analogous alcohols .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under specific conditions:
Tosylation
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Reagent : p-Toluenesulfonyl chloride (TsCl) in pyridine.
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Product : 2-Methyl-4-octyl tosylate, a versatile intermediate for further SN2 reactions.
Halogenation
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Reagents :
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Thionyl chloride (SOCl₂) : Forms 2-methyl-4-octyl chloride.
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Phosphorus tribromide (PBr₃) : Produces 2-methyl-4-octyl bromide.
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Mechanism : Proceeds via a two-step process involving protonation and nucleophilic attack.
Oxidation
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Reagents : KMnO₄ or CrO₃ in acidic/basic media.
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Product : 2-Methyl-4-octanone (C₉H₁₈O), confirmed by GC-MS analysis .
Reduction
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Reagents : LiAlH₄ or NaBH₄.
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Product : 2-Methyloctane (C₉H₂₀), though tertiary carbocation intermediates may lead to minor isomerization .
Stereochemical Considerations
The branched structure imposes steric hindrance, affecting reaction pathways:
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Aggregation Behavior : Smaller, tightly packed aggregates form compared to linear isomers, altering solubility and reactivity .
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Chiral Synthesis : Enantioselective routes using D-mannitol yield (S)-(+)-2-methyl-4-octanol with 99.5% ee, critical for pheromone studies .
Industrial and Ecological Relevance
Scientific Research Applications
Chemical Synthesis
2-Methyl-4-octanol serves as an important solvent and intermediate in organic synthesis. It is particularly useful in reactions requiring alcohols due to its ability to undergo various transformations, including oxidation to ketones and reduction to alkanes.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Product | Common Reagents |
---|---|---|
Oxidation | 2-Methyl-4-octanone | KMnO, CrO |
Reduction | Alkanes | LiAlH, NaBH |
Substitution | Alkyl Halides | SOCl, PBr |
Biological Studies
Research has highlighted the biological significance of this compound, particularly its role as a pheromone in various insect species, notably within the Curculionidae family (weevils). Studies indicate that this compound functions as an aggregation pheromone, attracting both male and female insects during mating seasons.
Case Study: Aggregation Behavior in Weevils
A study on Sphenophorus levis, a sugarcane weevil, demonstrated that males release this compound to attract females. Behavioral assays revealed that at higher concentrations (100 ng/µL), both sexes showed significant attraction to the compound.
Table 2: Behavioral Responses to this compound
Concentration (ng/µL) | Male Attraction | Female Attraction |
---|---|---|
1 | No Preference | No Preference |
10 | Attracted | Not Attracted |
100 | Attracted | Attracted |
Industrial Applications
In industrial settings, this compound is utilized in the manufacture of fragrances and flavors due to its pleasant odor profile. Additionally, it is involved in producing specialty chemicals used across various industries.
Environmental Impact and Safety
While primarily recognized for its biological activity, the environmental impact of this compound warrants attention. Ongoing research focuses on its potential toxicity and degradation pathways in ecosystems, particularly regarding non-target species.
Mechanism of Action
The mechanism of action of 2-Methyl-4-octanol involves its interaction with various molecular targets. In biological systems, it can interact with receptors and enzymes, modulating their activity. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The branched structure of 2-methyl-4-octanol differentiates it from positional isomers and chain-length analogs (Table 1). For example:
- 2-Methyl-4-heptanol (C₈H₁₈O; 130.23 g/mol) has one fewer carbon, reducing its molecular weight and boiling point. It is primarily used as a solvent .
- 6-Methyloctan-4-ol (C₉H₂₀O; 144.25 g/mol) shares the same molecular formula but places the methyl group at the sixth carbon, altering solubility and volatility .
- 3-Methyl-3-heptanol (C₈H₁₈O; 130.23 g/mol) features a tertiary alcohol structure, enhancing steric hindrance and reducing reactivity compared to secondary alcohols .
Table 1: Comparative Properties of this compound and Structural Analogs
Research Findings and Key Insights
- Enantiomer-Specific Bioactivity: Field studies confirm only the (S)-enantiomer of this compound attracts S. levis, underscoring the importance of stereochemistry in pheromone design .
- Synthetic Efficiency: Asymmetric reduction of ethyl 5-methyl-3-oxohexanoate achieves 20% yield for the (S)-enantiomer, outperforming racemic routes .
- Ecological Impact: Henry’s Law data suggest this compound volatilizes moderately, posing lower environmental retention than bulkier analogs .
Biological Activity
2-Methyl-4-octanol, a compound with the chemical formula CHO, has garnered attention for its biological activities, particularly in the context of insect pheromones and ecological interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound is an aliphatic alcohol characterized by its long carbon chain and branched structure. Its molecular weight is approximately 142.24 g/mol. The compound is known for its role as an aggregation pheromone in various insect species, particularly in the sugarcane weevil (Sphenophorus spp.).
Pheromonal Role
Research has established that this compound functions as a male-produced aggregation pheromone in several species of weevils. For instance, studies on the sugarcane weevil (Sphenophorus levis) indicate that this compound is released by males to attract both males and females, facilitating aggregation behavior during mating seasons .
Table 1: Behavioral Responses to this compound
Concentration (ng/µL) | Male Attraction | Female Attraction |
---|---|---|
1 | No Preference | No Preference |
10 | Attracted | Not Attracted |
100 | Attracted | Attracted |
The table summarizes findings from behavioral assays where varying concentrations of synthetic this compound were tested against solvent controls. At higher concentrations (100 ng/µL), both sexes showed significant attraction to the compound, confirming its role as a pheromone .
Laboratory and Field Studies
Field trials conducted in sugarcane plantations demonstrated that traps baited with this compound captured significantly more weevils compared to control traps . These findings underscore the compound's effectiveness in attracting target species in natural settings.
Case Studies
- Aggregation Behavior in Weevils : A study focused on Sphenophorus incurrens revealed that males produce this compound as part of their pheromonal signaling system. The study utilized gas chromatography coupled with electroantennographic detection (GC-EAD) to confirm the compound's role in eliciting antennal responses from both male and female weevils .
- Chemical Ecology : Another study synthesized (S)-2-methyl-4-octanol and evaluated its enantiomeric excess using chiral chromatography. The results indicated a high enantiomeric purity (99.5%), which is crucial for understanding the specific biological activity associated with different stereoisomers of the compound .
Environmental Impact and Safety
While this compound is primarily recognized for its biological activity in insects, it is also important to consider its environmental impact. The compound's potential toxicity and degradation pathways are subjects of ongoing research, especially concerning its accumulation in ecosystems and effects on non-target species .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Methyl-4-octanol, and how can researchers optimize reaction yields?
The most efficient synthesis involves starting from chiral precursors like D-mannitol to produce enantiopure (S)-2-methyl-4-octanol, as demonstrated in pheromone studies . For racemic mixtures, methods such as Grignard reactions or ketone reductions are common. Optimization requires monitoring reaction conditions (e.g., temperature, catalyst loading) and using techniques like gas chromatography (GC) to track intermediates. Yield improvements can be achieved via solvent selection (e.g., anhydrous THF) and stoichiometric control of reagents. Ensure purity by fractional distillation or preparative GC .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing stereoisomers. Gas chromatography-mass spectrometry (GC-MS) provides quantitative purity assessment, with attention to resolving tailing peaks using polar capillary columns (e.g., Carbowax) . Chiral HPLC or GC with cyclodextrin-based columns is essential for enantiomeric excess (ee) determination. Differential scanning calorimetry (DSC) can further validate purity by analyzing melting behavior .
Q. What are the best practices for reporting experimental procedures to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction parameters (solvents, temperatures, catalyst ratios) in the main text and including raw spectral data (NMR shifts, GC retention times) in supplementary materials. For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data. Reference established protocols for known compounds and use IUPAC nomenclature consistently .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity as a pheromone?
Enantiomer-specific bioactivity is critical in pheromone signaling. For example, (S)-2-methyl-4-octanol elicits aggregation in S. levis beetles, while the (R)-enantiomer may antagonize this effect. Synthesize enantiopure samples via chiral auxiliaries (e.g., D-mannitol derivatives) and evaluate activity using dual-choice olfactometer assays. Compare dose-response curves between racemic and enantiopure forms to quantify stereochemical selectivity. Purity of >98% ee is required to avoid confounding results .
Q. What experimental strategies can resolve discrepancies in bioactivity data between racemic and enantiopure this compound?
Contradictions may arise from incomplete chiral resolution or impurities. Use preparative chiral GC to isolate enantiomers and retest bioactivity. Employ behavioral assays with controlled release devices (e.g., rubber septa) to standardize pheromone emission rates. Statistical tools like ANOVA with post-hoc tests can identify significant differences between treatments. Cross-validate findings with field trials to account for environmental variables .
Q. How can researchers design bioassays to evaluate the aggregation pheromone activity of this compound in curculionid species?
Design a two-arm olfactometer with airflow-controlled chambers. Test synthetic (S)-enantiomer against natural extracts using concentrations ranging from 0.1–100 µg/µL. Include negative controls (solvent-only) and positive controls (live insect emissions). Record insect movement via video tracking software and analyze using ethological metrics (e.g., residence time). Replicate experiments across circadian cycles to account for temporal behavioral variations .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity results arise, re-examine synthetic routes (e.g., trace solvent residues) or employ blind testing to eliminate observer bias .
- Literature Review : Use systematic searches on PubMed and Web of Science with keywords like "this compound pheromone" and "curculionid aggregation." Filter studies post-2000 to prioritize recent chiral analysis techniques .
05 文献检索Literature search for meta-analysis02:58
Properties
IUPAC Name |
2-methyloctan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVIOIDPRPYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960979 | |
Record name | 2-Methyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40575-41-5 | |
Record name | 2-Methyl-4-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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